molecular formula C11H13NO4 B3003141 Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS No. 187741-67-9

Ethyl 4-[(methoxycarbonyl)amino]benzoate

Cat. No.: B3003141
CAS No.: 187741-67-9
M. Wt: 223.228
InChI Key: RXKAZNAZWOASSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(methoxycarbonyl)amino]benzoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
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Scientific Research Applications

Optical Nonlinear Properties

Ethyl 4-[(methoxycarbonyl)amino]benzoate and its derivatives have been explored for their optical nonlinear properties. A study focused on two Schiff base compounds derived from ethyl-4-amino benzoate, demonstrating significant nonlinear refractive indexes and optical limiting properties. These characteristics suggest potential applications in optical limiters (Abdullmajed et al., 2021).

Anti-juvenile Hormone Agent

This compound has also been synthesized as an anti-juvenile hormone agent. Studies have shown its efficacy in inducing precocious metamorphosis in larval stages of insects, highlighting its potential in insect control strategies (Ishiguro et al., 2003).

Antibacterial Applications

In the realm of medicinal chemistry, derivatives of this compound have shown promise in antibacterial applications. A study discussed the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives and their significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir et al., 2020).

Physico-chemical Properties for Beta-adrenolytics

The physico-chemical properties of this compound derivatives have been studied for their potential as beta-adrenolytics. Research has delved into their lipophilicity, surface activity, and other characteristics important for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).

Synthesis of Heterocyclic Compounds

This compound plays a role in the synthesis of various heterocyclic compounds. These syntheses are important in the development of new pharmaceuticals and materials with diverse applications (Vicentini et al., 2000).

Crystal Packing Interactions

The compound's derivatives have been studied for their unique crystal packing interactions, such as N⋯π and O⋯π interactions. These studies are crucial for understanding the material's properties and potential applications in crystal engineering (Zhang et al., 2011).

Nonlinear Optical Activities

Recent research has investigated the nonlinear optical (NLO) properties of this compound derivatives using density functional theory. These studies aim to identify promising candidates for NLO materials (Kiven et al., 2023).

Safety and Hazards

Ethyl 4-[(methoxycarbonyl)amino]benzoate should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . It is also advised to keep the compound in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

ethyl 4-(methoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKAZNAZWOASSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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